2-Bromo-7-iodo-9H-fluoreno

Descripción general

Descripción

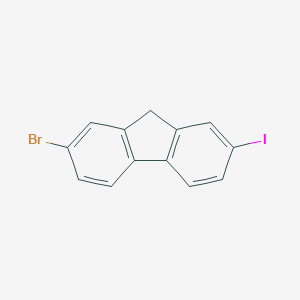

2-Bromo-7-iodo-9H-fluorene is a chemical compound with the molecular formula C13H8BrI . It is used as an intermediate of Ledipasvir , a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays an important role in viral replication, assembly, and secretion .

Synthesis Analysis

The synthesis of 2-Bromo-7-iodo-9H-fluorene involves a reaction with sulfuric acid, iodine, acetic acid, and periodic acid at 50℃ for 5 hours . Another method involves stirring a mixture of 2-bromo-9,9-dimethylfluorene, iodine, periodic acid dihydrate, water, acetic acid, and sulfuric acid at 65 °C for 30 min and further stirring at 90 °C for 6 hours .Molecular Structure Analysis

The molecular structure of 2-Bromo-7-iodo-9H-fluorene is represented by the linear structure formula C13H8BrI . The compound has a molecular weight of 371.01 g/mol .Physical and Chemical Properties Analysis

2-Bromo-7-iodo-9H-fluorene is a solid at room temperature . It has a molecular weight of 371.01 g/mol and a molecular formula of C13H8BrI .Aplicaciones Científicas De Investigación

- Intermediario en la síntesis de fármacos: 2-Bromo-7-iodo-9H-fluoreno sirve como intermediario en la síntesis de compuestos farmacéuticos. Los investigadores lo utilizan para crear moléculas más complejas con actividades biológicas específicas .

- Agentes antivirales: Algunos estudios exploran su potencial antiviral, particularmente en el desarrollo de nuevos fármacos antivirales .

- Materiales fluorescentes: Los investigadores investigan sus propiedades luminiscentes para su uso en diodos emisores de luz orgánicos (OLED) y otros dispositivos optoelectrónicos. La estructura única del compuesto contribuye a sus propiedades de fluorescencia .

- Sensibilizadores de tinte: Puede actuar como sensibilizador de tinte en células solares, mejorando la absorción de luz y la eficiencia de transferencia de electrones .

- Química bioortogonal: Los científicos utilizan this compound como un mango bioortogonal para el etiquetado específico de sitio de biomoléculas. Su reactividad con grupos funcionales específicos permite la modificación selectiva de proteínas y ácidos nucleicos .

- Estudios fotofísicos: Los investigadores investigan sus propiedades de estado excitado, como el rendimiento cuántico de fluorescencia, la duración de vida y las transiciones singlete-triplete. Estos estudios contribuyen a nuestra comprensión de la dinámica molecular y la fotofísica .

- Transistores de efecto de campo (FET): La estructura π-conjugada del compuesto lo hace adecuado para su uso en semiconductores orgánicos. Se ha explorado como componente en FET y transistores de película delgada orgánica .

- Reacciones de acoplamiento cruzado: this compound participa en reacciones de acoplamiento cruzado catalizadas por paladio, permitiendo la formación de enlaces C-C. Estas reacciones son esenciales en la química sintética .

Síntesis orgánica y química medicinal

Ciencia de los materiales y optoelectrónica

Biología química y bioconjugación

Fotofísica y espectroscopia

Materiales para electrónica orgánica

Reacciones químicas y mecanismos

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromo-7-iodo-9H-fluorene is primarily used as an intermediate in the synthesis of Ledipasvir . Ledipasvir is a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays a crucial role in viral replication, assembly, and secretion . Therefore, the primary target of 2-Bromo-7-iodo-9H-fluorene, when used in this context, is the HCV NS5A protein.

Mode of Action

As an intermediate in the synthesis of ledipasvir, it contributes to the overall inhibitory effect of ledipasvir on the hcv ns5a protein . This inhibition disrupts the lifecycle of the hepatitis C virus, preventing its replication and spread within the host organism .

Biochemical Pathways

As a precursor to ledipasvir, it indirectly affects the hcv lifecycle by inhibiting the ns5a protein . This protein is involved in several stages of the viral lifecycle, including replication and assembly . By inhibiting this protein, the compound disrupts these processes, leading to a decrease in viral load.

Pharmacokinetics

It is known to be soluble in toluene As an intermediate in drug synthesis, its bioavailability and pharmacokinetic profile would be significantly altered upon conversion to the final drug product, ledipasvir .

Result of Action

As a precursor to ledipasvir, it contributes to the overall antiviral effect of this drug . Ledipasvir inhibits the HCV NS5A protein, disrupting the viral lifecycle and leading to a decrease in viral load .

Action Environment

It is known to be stable under normal conditions . Its solubility in toluene suggests that its chemical properties may be affected by the presence of organic solvents .

Análisis Bioquímico

Biochemical Properties

It is known to be an intermediate in the synthesis of Ledipasvir , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role as an intermediate in the synthesis of Ledipasvir , it may influence cell function indirectly through its contribution to the production of this antiviral drug

Molecular Mechanism

As an intermediate in the synthesis of Ledipasvir , it may participate in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-Bromo-7-iodo-9H-fluorene are not well-characterized. It is known to be an intermediate in the synthesis of Ledipasvir

Propiedades

IUPAC Name |

2-bromo-7-iodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUPMAMGLLLLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558519 | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123348-27-6 | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123348-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-7-iodofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123348276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-7-iodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-7-iodo-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)